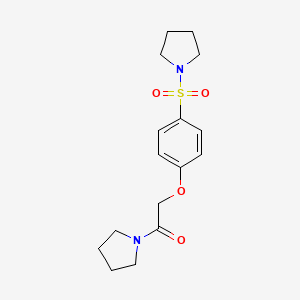
N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
概要
説明
“N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” is a chemical compound . It is a derivative of quinoxaline .
Synthesis Analysis
The synthesis of quinoxaline and its derivatives, including “this compound”, is generally achieved via condensation reactions of 1,2-dicarbonyl compounds with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it includes multiple functional groups .Chemical Reactions Analysis
Quinoxaline and its derivatives, including “this compound”, have been reported to undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available sources .科学的研究の応用
Neuropharmacological Activity :
- "N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide" was investigated for various neuropharmacological effects, showing significant activity in the central nervous system as a depressant. It also exhibited notable anxiolytic and anticonvulsant actions. However, it did not show any analgesic or antidopaminergic effects (Olayiwola, Obafemi, & Taiwo, 2007).
Chemical Synthesis and Characterization :
- The paper by Festus and Craig (2021) describes the green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivatives. Although it does not specifically mention "this compound," it provides insights into the synthesis and characterization of related compounds, which could be relevant for understanding the chemical properties and potential applications of this compound (Festus & Craig, 2021).
Liquid Chromatography/Electrospray Ionization Analysis :
- A study by Le Fur et al. (2013) used liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for analyzing sulfaquinoxaline byproducts. This indicates the relevance of "this compound" in environmental analysis and its potential transformation products upon exposure to solar light (Le Fur, Légeret, de Sainte Claire, Wong-Wah-Chung, & Sarakha, 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar quinoxalinone derivatives have been reported to show significant neuropharmacological effects .
Mode of Action
It has been reported that this compound shows significant anticonvulsant action . This suggests that it may interact with certain receptors or ion channels in the nervous system to suppress seizure activity.
Biochemical Pathways
Given its reported anticonvulsant activity , it may influence pathways related to neuronal excitability and signal transmission.
Result of Action
N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been reported to show significant anticonvulsant action . This suggests that the compound may have a suppressive effect on neuronal excitability, thereby preventing or reducing the occurrence of seizures.
特性
IUPAC Name |
N,N-dibenzyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21-22(27)24-20-13-18(11-12-19(20)23-21)30(28,29)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUNNMWQMWBOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)


![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)








